REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:7][C:6](=[S:8])[C:5]([C:9]#[N:10])=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]=1[C:17]#[N:18].[CH3:19][O-].[Na+].CI>CO>[NH2:1][C:2]1[C:3]([C:17]#[N:18])=[C:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:5]([C:9]#[N:10])=[C:6]([S:8][CH3:19])[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C(C(N1)=S)C#N)C1=CC=CC=C1)C#N
|
Name
|
sodium methylate
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.09 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting crystals collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether/methanol (3/1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=C1C#N)C1=CC=CC=C1)C#N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |